

A Comprehensive Technical Guide to Phosphonothrixin: Structure, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phosphonothrixin**

Cat. No.: **B1250619**

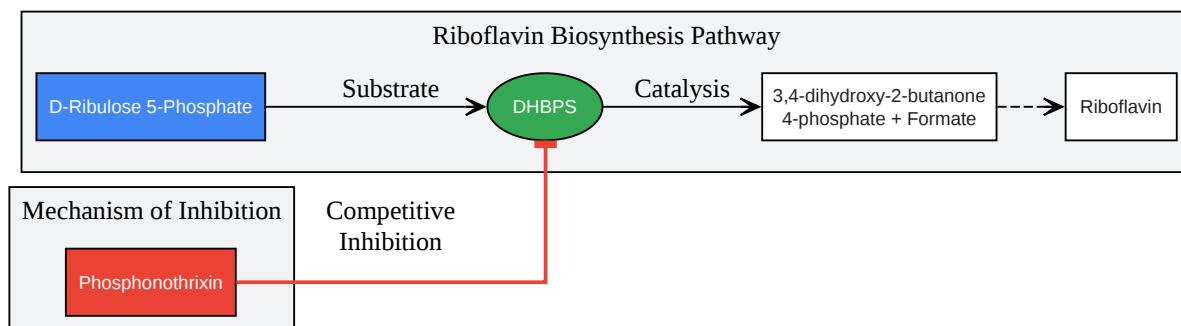
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural herbicide **Phosphonothrixin**, covering its chemical structure, mechanism of action, biosynthetic pathway, and relevant experimental methodologies. The information is intended to support research and development efforts in agrochemicals and drug discovery.

Chemical Structure of Phosphonothrixin

Phosphonothrixin is a phosphonate natural product first isolated from the fermentation broth of the soil actinobacterium *Saccharothrix* sp. ST-888.[1][2] It possesses a unique molecular structure characterized by a stable carbon-phosphorus (C-P) bond and a branched five-carbon skeleton.[2]


- IUPAC Name: [2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid
- Molecular Formula: C₅H₁₁O₆P
- Molecular Weight: 198.11 g/mol
- SMILES String: CC(=O)C(CO)(CP(=O)(O)O)O

The presence of the phosphonic acid group makes **Phosphonothrixin** an analogue of phosphate esters and carboxylic acids, which is key to its biological activity.

Mechanism of Action: Inhibition of Riboflavin Biosynthesis

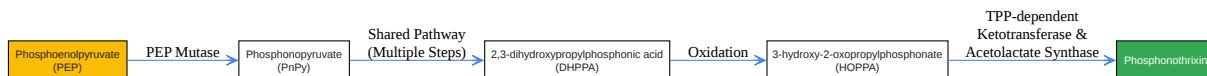
Phosphonothrixin exerts its herbicidal effects by targeting the riboflavin (vitamin B2) biosynthesis pathway, a crucial metabolic process in plants and microorganisms that is absent in animals.^{[3][4]} Specifically, it acts as a competitive inhibitor of the enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).^{[3][4]}

DHBPS catalyzes the conversion of D-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate and formate, a key step in the formation of the xylene ring of riboflavin.^[3] By inhibiting this enzyme, **Phosphonothrixin** disrupts the production of riboflavin, leading to chlorosis (bleaching) and growth inhibition in susceptible plants.^{[1][3]}

[Click to download full resolution via product page](#)

Fig. 1: Mechanism of DHBPS Inhibition by **Phosphonothrixin**.

Quantitative Data


The biological activity of **Phosphonothrixin** has been characterized through both enzymatic assays and greenhouse trials. The key quantitative parameters are summarized below.

Parameter	Target/Organism	Value	Reference
IC ₅₀	Arabidopsis thaliana DHBPS	58 ± 11 μM	[3]
K _i	Arabidopsis thaliana DHBPS	16.6 ± 5.0 μM	[3]
Inhibition Type	DHBPS (vs. D-ribulose-5-phosphate)	Competitive	[3]
Herbicidal Activity	Post-emergence application on various weeds	Broad-spectrum activity observed at 1280 and 5120 g/ha. Reduced activity at 80 and 320 g/ha.	[3]

Biosynthesis of Phosphonothrixin

The biosynthesis of **Phosphonothrixin** is governed by the ftx gene cluster in *Saccharothrix* sp. ST-888.[5] The pathway begins with the rearrangement of phosphoenolpyruvate (PEP), a central metabolite, and proceeds through several phosphonate intermediates.

The initial steps, leading to the formation of 2,3-dihydroxypropylphosphonic acid (DHPPA), are shared with the biosynthesis of another phosphonate natural product, valinophos.[5][6] The pathway then diverges, with DHPPA being oxidized to 3-hydroxy-2-oxopropylphosphonate (HOPPA). The final steps involve a unique C-C bond formation catalyzed by two distinct thiamine diphosphate (TPP)-dependent enzymes to yield the final **Phosphonothrixin** structure.[6]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphonothrixin, a novel herbicidal antibiotic produced by *Saccharothrix* sp. ST-888. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonothrixin, a novel herbicidal antibiotic produced by *Saccharothrix* sp. ST-888. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The herbicidal natural product phosphonothrixin is an inhibitor of the riboflavin biosynthetic enzyme L-3,4-dihydroxy-2-butanone-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product Phosphonothrixin Is Widespread in Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Phosphonothrixin: Structure, Activity, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250619#what-is-the-chemical-structure-of-phosphonothrixin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com